molecular formula C15H21N5O3 B2653309 1-(6-Morpholinopyrimidine-4-carbonyl)piperidine-4-carboxamide CAS No. 1904062-48-1

1-(6-Morpholinopyrimidine-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2653309
CAS No.: 1904062-48-1
M. Wt: 319.365
InChI Key: ASMRUOFJJQSARH-UHFFFAOYSA-N
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Description

1-(6-Morpholinopyrimidine-4-carbonyl)piperidine-4-carboxamide is a heterocyclic compound that features both a morpholine and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Morpholinopyrimidine-4-carbonyl)piperidine-4-carboxamide typically involves the reaction of morpholine with pyrimidine derivatives under controlled conditions. The process often includes steps such as nucleophilic substitution and cyclization. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

1-(6-Morpholinopyrimidine-4-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-(6-Morpholinopyrimidine-4-carbonyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-Morpholinopyrimidine-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and morpholine derivatives, such as:

Uniqueness

1-(6-Morpholinopyrimidine-4-carbonyl)piperidine-4-carboxamide is unique due to its specific combination of morpholine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c16-14(21)11-1-3-20(4-2-11)15(22)12-9-13(18-10-17-12)19-5-7-23-8-6-19/h9-11H,1-8H2,(H2,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMRUOFJJQSARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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